ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride
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Overview
Description
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,5-a]pyrazine core with a benzoate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzoic acid derivative, the compound can be synthesized through a series of reactions involving esterification, cyclization, and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares a similar ester functional group and heterocyclic core.
4-Hydroxy-2-quinolones: Exhibits similar biological activities and synthetic routes.
Indole Derivatives: Known for their diverse biological activities and structural similarities.
Uniqueness
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride is unique due to its specific imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H20ClN3O3 |
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Molecular Weight |
325.79 g/mol |
IUPAC Name |
ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-2-21-14(19)11-4-3-5-12(8-11)18-10-13-9-16-6-7-17(13)15(18)20;/h3-5,8,13,16H,2,6-7,9-10H2,1H3;1H |
InChI Key |
DEIYSWNVSAWTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3CNCCN3C2=O.Cl |
Origin of Product |
United States |
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